2-Propanoylcyclohexane-1,3-dione
Overview
Description
2-Propionyl-cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their versatile chemical properties and significant applications in various fields, including chemistry, biology, and industry. The structure of 2-Propionyl-cyclohexane-1,3-dione consists of a cyclohexane ring with two keto groups at positions 1 and 3, and a propionyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propionyl-cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Propionyl-cyclohexane-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Propionyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The propionyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various acyl derivatives.
Scientific Research Applications
2-Propionyl-cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of 2-Propionyl-cyclohexane-1,3-dione involves the inhibition of specific enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone, an essential cofactor in photosynthesis. By inhibiting HPPD, the compound disrupts the metabolic pathways in plants, leading to their death .
Comparison with Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione.
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione.
Uniqueness: 2-Propionyl-cyclohexane-1,3-dione is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-propanoylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHCJHTXAHANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448337 | |
Record name | 2-propanoylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-30-6 | |
Record name | 2-Propanoylcyclohexane-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-propanoylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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